molecular formula C13H16ClN B13155386 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine

3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine

Cat. No.: B13155386
M. Wt: 221.72 g/mol
InChI Key: ZOVQYRJRKJQYKJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with chloromethyl, dicyclopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 4,6-dicyclopropyl-2-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by groups such as hydroxyl, amino, or alkyl groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The dicyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the dicyclopropyl and methyl groups, making it less sterically hindered and potentially more reactive.

    4,6-Dicyclopropyl-2-methylpyridine: Lacks the chloromethyl group, reducing its ability to participate in nucleophilic substitution reactions.

    2-Methylpyridine: A simpler structure with fewer substituents, leading to different chemical and biological properties.

Uniqueness

3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

3-(chloromethyl)-4,6-dicyclopropyl-2-methylpyridine

InChI

InChI=1S/C13H16ClN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3

InChI Key

ZOVQYRJRKJQYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C2CC2)C3CC3)CCl

Origin of Product

United States

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